1-Chloro-4-(propylsulfonyl)butane
Description
Significance of Sulfone and Haloalkane Moieties in Organic Synthesis and Chemical Science
The sulfone functional group (R-S(=O)₂-R') is a critical component in the architecture of many organic molecules. google.com Recognized for its strong electron-withdrawing nature and its ability to stabilize adjacent carbanions, the sulfone moiety is a versatile tool in organic synthesis. google.comgoogle.com Sulfones are key intermediates in reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, which are fundamental for creating carbon-carbon double bonds. google.comwikipedia.org Furthermore, the sulfone group is present in numerous biologically active molecules and materials, highlighting its importance in medicinal chemistry and polymer science. google.comwikipedia.orgorganic-chemistry.org
Similarly, the haloalkane (or alkyl halide) group (R-X) is a cornerstone of organic chemistry. bldpharm.com The presence of a halogen atom introduces polarity to the carbon skeleton and provides a reactive site for nucleophilic substitution and elimination reactions. acs.orgnist.gov This reactivity makes haloalkanes essential starting materials and intermediates for the synthesis of a vast array of organic compounds, including alcohols, ethers, amines, and other functionalized molecules. acs.org Their utility extends from industrial solvents to precursors for pharmaceuticals and agrochemicals. nist.gov
Overview of Structural Features and Their Implications for Chemical Behavior
The chemical behavior of a molecule like 1-Chloro-4-(propylsulfonyl)butane is dictated by the interplay of its constituent parts: a propylsulfonyl group and a chlorobutyl chain. The sulfonyl group is characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This arrangement results in a tetrahedral geometry around the sulfur and imparts significant polarity and stability to the group. The strong electron-withdrawing effect of the sulfonyl group can influence the reactivity of other parts of the molecule. google.com
The chloroalkane portion features a carbon-chlorine (C-Cl) bond. The electronegativity difference between carbon and chlorine creates a polar covalent bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org Haloalkanes are generally more reactive than their parent alkanes. acs.org The combination of the sulfone's stability and electron-withdrawing properties with the haloalkane's reactivity as a leaving group creates a bifunctional molecule with potential for complex synthetic transformations.
Scope of Academic Inquiry for Complex Organosulfur and Organohalogen Compounds
The study of complex organosulfur and organohalogen compounds is a dynamic area of research. Scientists investigate these molecules to understand fundamental reaction mechanisms, develop new synthetic methodologies, and discover novel materials and biologically active agents. google.com Research into organosulfur compounds is widespread, driven by their natural abundance and diverse roles in biochemistry. nih.gov The investigation of complex organosulfur molecules, such as those found on comets, highlights the cosmic significance and prebiotic potential of this class of compounds.
Academic inquiry into compounds bearing both sulfonyl and halogen functionalities often focuses on their use as versatile synthetic intermediates. For example, research explores how these groups can be used in concert to construct complex molecular architectures, such as heterocyclic compounds, which are prevalent in pharmaceuticals. The development of new catalytic systems to form and modify C-S and C-X bonds remains a key objective, aiming for greater efficiency, selectivity, and sustainability in chemical synthesis. organic-chemistry.org
Detailed Findings on this compound
While the general characteristics of halogenated alkyl sulfones are well-documented, specific research findings on this compound are limited in publicly accessible scientific literature. Its existence is confirmed by its unique Chemical Abstracts Service (CAS) number.
Physicochemical Data
A comprehensive, experimentally verified dataset for this compound is not available. The table below lists basic identifiers and computationally derived properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 343270-16-6 bldpharm.com |
| Molecular Formula | C₇H₁₅ClO₂S |
| Molecular Weight | 198.71 g/mol |
Note: Properties other than name, CAS number, and molecular formula are typically determined via experimental analysis or computational modeling, which have not been published for this specific compound.
Synthesis and Reactivity Context
Although specific laboratory preparations for this compound are not detailed in the literature, its synthesis can be inferred from established methods for creating alkyl sulfones. A common route involves the oxidation of the corresponding thioether, 1-chloro-4-(propylsulfanyl)butane. Another plausible method is the reaction of a sulfinate salt, such as sodium propanesulfinate, with a suitable difunctional electrophile like 1,4-dichlorobutane (B89584). wikipedia.org
The reactivity of this compound would be characterized by the two functional groups. The terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups (e.g., amines, azides, cyanides) at that position. The sulfone group itself is generally stable but can participate in specific reactions, and its electron-withdrawing nature can activate adjacent protons for deprotonation under basic conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
1-chloro-4-propylsulfonylbutane |
InChI |
InChI=1S/C7H15ClO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |
InChI Key |
MBBVPRRMTDCFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 Propylsulfonyl Butane
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available precursors. These approaches typically involve either the introduction of a chlorine atom onto a pre-existing propylsulfonyl butane (B89635) backbone or the attachment of the propylsulfonyl group to a chlorinated butane chain.
Chlorination of Propylsulfonyl Butane Derivatives
This approach begins with a butane molecule already bearing the propylsulfonyl group, such as butyl propyl sulfone. The subsequent step involves the selective chlorination of a C-H bond on the butane chain. Free-radical chlorination is a common method for such transformations. scribd.com
The reaction is typically initiated by the homolytic cleavage of a radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), at elevated temperatures or under UV light. The initiator radical then abstracts a chlorine atom from a source like sulfuryl chloride (SO₂Cl₂), generating a chlorine radical. youtube.com This highly reactive chlorine radical proceeds to abstract a hydrogen atom from the alkyl chain of the butyl propyl sulfone. The resulting alkyl radical then reacts with another molecule of sulfuryl chloride to yield the chlorinated product and a sulfonyl chloride radical, which propagates the chain reaction. scribd.com
A significant challenge in this method is controlling the regioselectivity of the chlorination. The butane chain has several positions where chlorination can occur (C1, C2, C3, C4). The presence of the electron-withdrawing sulfonyl group influences the reactivity of the adjacent C-H bonds, generally deactivating the α (C1') and β (C2') positions to radical attack. This directing effect would likely favor the formation of γ-chloro and δ-chloro products (1-Chloro-3-(propylsulfonyl)butane and 1-Chloro-4-(propylsulfonyl)butane, respectively). Achieving high selectivity for the desired C4 position (δ-chlorination) over the C3 position (γ-chlorination) can be difficult, often resulting in a mixture of isomers that require purification. upenn.edu
| Parameter | Description | Reference |
| Starting Material | Butyl propyl sulfone | N/A |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | scribd.com |
| Initiator | AIBN (2,2'-azobisisobutyronitrile) or UV light | youtube.com |
| Key Challenge | Regioselectivity, potential for isomeric products | upenn.edu |
Sulfonylation of Chlorinated Butane Precursors
A more common and often more selective direct approach involves the reaction of a chlorinated butane precursor with a reagent that provides the propylsulfonyl group. This is typically achieved via a nucleophilic substitution reaction. unicam.it
The most straightforward pathway involves the reaction of a sodium or potassium salt of propane-1-sulfinic acid (sodium propylsulfinate) with a suitable chlorinated butane. Using 1,4-dichlorobutane (B89584) as the starting material, the sulfinate anion acts as a nucleophile, displacing one of the chloride ions. organic-chemistry.org
To favor monosubstitution and prevent the formation of the disubstituted product (1,4-bis(propylsulfonyl)butane), the reaction is typically carried out using an excess of 1,4-dichlorobutane. askfilo.com The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the Sₙ2 reaction mechanism. This method is generally preferred due to its predictability and the commercial availability of 1,4-dichlorobutane. wikipedia.org
| Precursor | Reagent | Reaction Type | Key Considerations | Reference |
| 1,4-Dichlorobutane | Sodium propylsulfinate | Nucleophilic Substitution (Sₙ2) | Control of stoichiometry to ensure monosubstitution | organic-chemistry.orgaskfilo.com |
| 1-Bromo-4-chlorobutane | Sodium propylsulfinate | Nucleophilic Substitution (Sₙ2) | Higher reactivity of the C-Br bond allows for selective substitution | N/A |
| 4-Chlorobutan-1-ol | 1. Thionyl chloride (SOCl₂) 2. Sodium propylsulfinate | Functional Group Interconversion then Nucleophilic Substitution | Requires a two-step sequence | N/A |
Multistep Synthetic Strategies
Multistep syntheses offer greater flexibility and control over the final product's structure, often allowing for the construction of more complex molecules or overcoming limitations of direct approaches.
Coupling Reactions Involving Halogenated Butane Chains
Coupling reactions that form new carbon-carbon or carbon-heteroatom bonds are a cornerstone of modern organic synthesis. Grignard reagents, for instance, are powerful nucleophiles used for C-C bond formation. libretexts.org A hypothetical route could involve the preparation of a Grignard reagent from a protected 4-chlorobutanol, followed by reaction with propane-1-sulfonyl chloride. However, the presence of the sulfonyl group can be incompatible with the highly reactive Grignard reagent.
A more plausible approach involves the reaction of a pre-formed organometallic reagent with a suitable electrophile containing the 4-chlorobutane moiety. For example, a propyl Grignard reagent (propylmagnesium bromide) could react with 4-chlorobutanesulfonyl chloride. The Grignard reagent would attack the electrophilic sulfur atom of the sulfonyl chloride, forming the C-S bond and yielding the target molecule. mnstate.edu
Modern cross-coupling reactions also provide routes to sulfones. For instance, nickel-catalyzed three-component reactions have been developed to synthesize alkyl aryl sulfones from alkyl chlorides, aryl boronic acids, and a sulfur dioxide source like potassium metabisulfite. rsc.org Adapting such a method to use a propyl boronic acid derivative could potentially yield the desired alkyl-alkyl sulfone.
Functional Group Interconversions on Alkanes Bearing Sulfonyl and Halogen Groups
Functional group interconversion (FGI) is a strategy where one functional group is transformed into another. This is particularly useful when a desired functional group is difficult to introduce directly or is incompatible with certain reaction conditions. researchgate.net
One common FGI strategy for synthesizing this compound would start with 4-(propylsulfonyl)butan-1-ol. This alcohol precursor can be synthesized by reacting sodium propylsulfinate with 4-chlorobutan-1-ol. The hydroxyl group of 4-(propylsulfonyl)butan-1-ol can then be readily converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. This two-step approach avoids the problem of disubstitution associated with using 1,4-dichlorobutane.
The sulfone group itself is a versatile functional handle. While very stable, it can participate in various transformations, such as acting as a directing group in other reactions or, under specific conditions, functioning as a leaving group. nih.govgoogle.com
Stereoselective and Regioselective Synthesis Considerations
While this compound itself is an achiral molecule, the principles of stereoselective and regioselective synthesis are crucial in organic chemistry for controlling the precise three-dimensional arrangement and connectivity of atoms.
Regioselectivity refers to the control of which position on a molecule reacts. As discussed previously, the direct chlorination of butyl propyl sulfone presents a significant regioselectivity challenge. upenn.edu To overcome this, chemists can use directing groups that steer the reaction to a specific site. For example, sulfamate esters have been shown to direct radical-mediated chlorination to the γ-position through a 1,6-hydrogen atom abstraction mechanism, showcasing a high degree of regiocontrol. nih.gov In the sulfonylation of 1,4-dichlorobutane, regioselectivity is not an issue of position, but of controlling the number of substitutions (mono- vs. di-substitution), which is managed by adjusting the stoichiometry of the reactants.
Stereoselectivity involves controlling the formation of stereoisomers. If the chlorine atom or another substituent were placed on the C2 or C3 position of the butane chain, a chiral center would be created. The synthesis of such chiral sulfones is an active area of research. researchgate.net Methods to achieve this include the asymmetric hydrogenation of α,β-unsaturated sulfones using chiral metal catalysts or photoenzymatic approaches that use engineered enzymes to catalyze stereoselective hydrosulfonylation. nih.govrsc.org These advanced methods allow for the preparation of sulfone-containing molecules with high enantiomeric purity, which is often critical for applications in pharmaceuticals and bioactive materials.
Advanced Synthetic Techniques and Catalysis
The construction of the this compound framework can be approached through the strategic formation of its key functional groups: the propylsulfonyl unit and the terminal chloride. Advanced catalytic methods provide powerful tools for forging these C-S and C-Cl bonds with high degrees of control and efficiency.
Transition Metal-Catalyzed Methods for C-S and C-Cl Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and these principles can be applied to the synthesis of this compound. The primary focus of these methods would be the construction of the C-S bond to form the sulfone moiety, followed by or preceded by the introduction of the chlorine atom.
A plausible transition metal-catalyzed approach to the sulfonyl group would involve the coupling of a sulfur-containing fragment with a four-carbon alkyl chain. While much of the research in this area has focused on the synthesis of aryl sulfones, the fundamental principles can be extended to alkyl sulfones. For instance, palladium and copper catalysts are well-known to facilitate the formation of C-S bonds. A hypothetical pathway could involve the palladium-catalyzed coupling of a propylsulfinate salt with a suitable 4-chlorobutyl electrophile. Research has demonstrated the utility of palladium catalysts in the sulfination of aryl and heteroaryl halides, providing a direct route to sulfones. researchgate.net
Copper-catalyzed reactions also present a viable strategy. Copper nanoparticles have been shown to effectively promote the reaction of arylboronic acids and arylsulfonyl hydrazides to generate diaryl sulfones at room temperature, highlighting the potential of copper in C-S bond formation. rsc.org Adapting such a system to an aliphatic substrate would be a key challenge.
Iron, being an earth-abundant and less toxic metal, has gained significant attention as a catalyst for cross-coupling reactions. rsc.orgorganic-chemistry.org Iron-catalyzed cross-coupling of Grignard reagents with organosulfur compounds could be envisioned for the formation of the propylsulfonyl group.
For the C-Cl bond formation, transition metal catalysis offers alternatives to traditional free-radical halogenation, potentially providing greater selectivity. While direct catalytic chlorination of a terminal C-H bond in the presence of a sulfonyl group is challenging, methods for the selective functionalization of alkanes are emerging.
| Catalyst System | Reactant 1 | Reactant 2 | Potential Product | Relevant Findings |
| Palladium(0) with appropriate ligand | Propylsulfinate | 1,4-Dichlorobutane | This compound | Palladium-catalyzed sulfination of halides is a known method for sulfone synthesis. researchgate.net |
| Copper Nanoparticles | Propylboronic acid derivative | Butanesulfonyl hydrazide derivative | Propyl butyl sulfone (precursor) | Copper nanoparticles are effective for C-S bond formation at room temperature. rsc.org |
| Iron(III) salt | Propyl Grignard reagent | 4-Chlorobutanesulfonyl chloride | This compound | Iron is a versatile and sustainable catalyst for cross-coupling reactions. rsc.orgorganic-chemistry.org |
Radical-Mediated Synthesis of Sulfonyl and Halogenated Alkane Structures
Radical chemistry offers a powerful and complementary approach to the synthesis of molecules like this compound. These methods often proceed under mild conditions and can be initiated by light, heat, or radical initiators.
The formation of the sulfonyl group can be achieved through the radical addition of a sulfonyl radical to an alkene. For instance, a propylsulfonyl radical could be generated from propylsulfonyl chloride or other precursors and added to 1-butene. Subsequent radical trapping would be required to complete the synthesis. Photocatalysis has emerged as a particularly effective way to generate sulfonyl radicals and promote their addition to unsaturated systems. dntb.gov.ua A one-pot, three-component strategy for constructing alkyl-alkyl sulfones through a photoinduced C(sp3)–H sulfonylation of unactivated hydrocarbon compounds has been reported, which could be adapted for this synthesis. rsc.org
Another radical approach involves the insertion of sulfur dioxide into an alkyl radical, followed by further functionalization. For example, a butyl radical could be generated from a suitable precursor, which then reacts with SO2 to form a butanesulfonyl radical. This intermediate could then be trapped with a chlorine atom source.
For the introduction of the chlorine atom, free-radical halogenation of alkanes is a well-established industrial process. nih.gov This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps and is often initiated by UV light. However, a significant drawback of this method is the lack of selectivity, which can lead to a mixture of chlorinated products. In the case of a precursor like butyl propyl sulfone, chlorination could occur at multiple positions on the butyl chain.
To address the issue of selectivity in radical chlorination, more advanced methods have been developed. These include the use of specific N-chloroamides that can deliver chlorine with high site-selectivity, particularly for the chlorination of complex molecules. dntb.gov.ua
| Radical Precursor 1 | Radical Precursor 2 | Method | Potential Product | Key Features |
| Propylsulfonyl radical | 1-Butene | Radical Addition | 1-(Propylsulfonyl)butan-2-yl radical | Formation of the C-S bond via radical addition to an alkene. |
| Butyl radical | Sulfur dioxide | SO2 Insertion | Butanesulfonyl radical | A method to incorporate the sulfonyl group. |
| Butyl propyl sulfone | Chlorine (Cl2) | Free-Radical Halogenation | Mixture of chlorinated isomers | Non-selective chlorination of an alkane chain. nih.gov |
| Butyl propyl sulfone | N-Chloroamide | Selective Radical Halogenation | This compound | Potential for improved site-selectivity in C-H chlorination. dntb.gov.ua |
Biocatalytic Approaches in Organosulfur Chemistry Relevant to Sulfone Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of complex organic molecules. For the synthesis of this compound, biocatalytic methods could be employed for both the formation of the sulfone group and the introduction of the chlorine atom.
The oxidation of a thioether to a sulfone is a common transformation in biocatalysis. A variety of microorganisms and isolated enzymes, particularly monooxygenases, are capable of catalyzing the oxidation of sulfides to sulfoxides and subsequently to sulfones. rsc.org A plausible biocatalytic route to this compound would start with 1-chloro-4-(propylthio)butane. This precursor could be subjected to enzymatic oxidation using whole-cell biocatalysts or isolated enzymes like flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases. nih.gov These enzymes use molecular oxygen as the oxidant under mild, aqueous conditions, offering a significant advantage in terms of environmental sustainability.
The direct enzymatic halogenation of alkanes is another area of active research. Halogenase enzymes are known to catalyze the selective halogenation of various organic substrates. dntb.gov.ua While the direct chlorination of a precursor like butyl propyl sulfone at the terminal position would be a challenging transformation, the development of engineered halogenases could make such a reaction feasible in the future. These enzymes can offer remarkable regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.
| Biocatalytic Approach | Substrate | Enzyme Class | Potential Product | Advantages |
| Sulfoxidation | 1-Chloro-4-(propylthio)butane | Monooxygenases (e.g., FMOs, P450s) | This compound | High selectivity, mild reaction conditions, environmentally benign. nih.gov |
| C-H Chlorination | Butyl propyl sulfone | Halogenases | This compound | Potential for high regio- and stereoselectivity. dntb.gov.ua |
Mechanistic Investigations of Reactions Involving 1 Chloro 4 Propylsulfonyl Butane
Nucleophilic Substitution Pathways at the Chloro-Bearing Carbon
The carbon atom bonded to the chlorine atom in 1-Chloro-4-(propylsulfonyl)butane is the primary site for nucleophilic substitution reactions. The specific mechanism of these reactions is largely dictated by the reaction conditions and the nature of the nucleophile.
SN1, SN2, and Related Mechanisms
Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. nih.gov The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. nih.gov For this compound, being a primary alkyl halide, the SN2 pathway is generally favored. youtube.comlibretexts.org This is because primary substrates are less sterically hindered, allowing for the backside attack of the nucleophile. youtube.comlibretexts.org The reaction proceeds through a trigonal bipyramidal transition state, resulting in the inversion of stereochemistry if the carbon were chiral.
In contrast, the unimolecular nucleophilic substitution (SN1) mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com This is then followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are more common for tertiary substrates due to the stability of the resulting tertiary carbocation. youtube.comlibretexts.org For this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 mechanism less likely under typical conditions.
The choice between SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent. youtube.com For primary alkyl halides like this compound, strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.com
Influence of the Propylsulfonyl Group on Reactivity and Selectivity
The propylsulfonyl group (-SO₂CH₂CH₂CH₃) in this compound exerts a significant electronic influence on the reactivity of the molecule. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect can influence the electrophilicity of the carbon atom attached to the chlorine.
The presence of an electron-withdrawing group can decrease the stability of a nearby carbocation, which would further disfavor an SN1 mechanism. libretexts.org Conversely, the electron-withdrawing nature of the sulfonyl group can make the chloro-bearing carbon more electron-deficient and thus more susceptible to nucleophilic attack, potentially accelerating the rate of an SN2 reaction.
Reactions at the α-Carbons Adjacent to the Sulfone Group
The carbon atoms adjacent to the sulfonyl group, known as α-carbons, exhibit unique reactivity due to the influence of the sulfone functionality.
Carbanion Chemistry and Deprotonation Studies
The hydrogen atoms on the α-carbons of sulfones are significantly more acidic than those on a typical alkane. This is because the sulfonyl group is effective at stabilizing an adjacent negative charge. siue.edu Deprotonation of an α-carbon by a strong base leads to the formation of a resonance-stabilized carbanion, also known as an enolate-equivalent. siue.edusketchy.com
The resulting carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. siue.eduwikipedia.org These reactions are crucial in synthetic organic chemistry for building more complex molecular architectures. The stability and reactivity of these carbanions have been the subject of theoretical studies. acs.org
Electrophilic Additions and Eliminations Proximal to the Sulfone
Once the α-carbanion is formed, it can react with various electrophiles. wikipedia.org This includes alkylation with alkyl halides, acylation with acid chlorides, and addition to carbonyl compounds in reactions analogous to the aldol (B89426) condensation. msu.edulibretexts.org These reactions allow for the introduction of new functional groups at the α-position to the sulfone.
Furthermore, under certain conditions, elimination reactions can occur in the vicinity of the sulfone group. For instance, if a suitable leaving group is present on the β-carbon, a base can induce an elimination reaction to form an α,β-unsaturated sulfone. rsc.org These unsaturated sulfones are valuable intermediates in their own right, participating in conjugate addition reactions. nih.gov
Transformations Involving the Sulfonyl Group
Reductive and Oxidative Processes of the Sulfone Moiety
The sulfone group in this compound is at the highest oxidation state of sulfur, making it susceptible to reduction while being resistant to further oxidation.
Reductive Processes:
Reductive desulfonylation, the cleavage of a carbon-sulfur bond, is a common reaction for sulfones. wikipedia.orgorganicreactions.org For this compound, this would involve the removal of the propylsulfonyl group to yield 1-chlorobutane (B31608). The mechanism of such reactions typically involves a single-electron transfer (SET) from a reducing agent, such as a metal amalgam (e.g., sodium amalgam) or samarium(II) iodide, to the sulfone. wikipedia.orgresearchgate.net This initial electron transfer forms a radical anion, which then fragments to generate a sulfinate anion (CH₃CH₂CH₂SO₂⁻) and an alkyl radical (•CH₂(CH₂)₃Cl). Subsequent reduction of this radical and protonation (often by the solvent or an added proton source) yields the final alkane product. wikipedia.org
The general mechanism for reductive desulfonylation can be summarized as follows:
| Step | Description |
| 1. Electron Transfer | A reducing agent donates an electron to the sulfone, forming a radical anion. |
| 2. Fragmentation | The radical anion fragments, cleaving a C-S bond to form a more stable radical and a sulfinate anion. |
| 3. Further Reduction | The resulting radical is reduced to a carbanion by another electron transfer. |
| 4. Protonation | The carbanion is protonated by a proton source to yield the final alkane. |
This table illustrates the generally accepted mechanism for reductive desulfonylation of alkyl sulfones.
The presence of the chloro group in this compound could potentially lead to competing reductive pathways, such as the reduction of the C-Cl bond, depending on the reducing agent and reaction conditions.
Oxidative Processes:
Rearrangement Reactions and Fragmentations
While specific rearrangement studies on this compound are not prevalent in the literature, the behavior of analogous α-halo sulfones in the Ramberg-Bäcklund reaction provides a model for a potential rearrangement pathway.
Ramberg-Bäcklund Reaction:
The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones into alkenes upon treatment with a base. organic-chemistry.orgwikipedia.orgnumberanalytics.comsynarchive.com Although this compound is a γ-halo sulfone, a related intramolecular cyclization followed by elimination could be envisioned under specific conditions, though it would not follow the classical Ramberg-Bäcklund pathway which requires the halogen to be alpha to the sulfone.
A more relevant potential rearrangement for this compound would be an intramolecular substitution. Under basic conditions, deprotonation at the carbon alpha to the sulfonyl group could occur, generating a carbanion. This carbanion could then potentially act as an internal nucleophile, displacing the chloride ion in a cyclization reaction to form a five-membered cyclic sulfone, 1-propylsulfonyl-cyclopentane. The feasibility of this reaction would depend on the relative acidity of the α-protons and the kinetics of the intramolecular cyclization versus intermolecular reactions.
Fragmentation:
Fragmentation of sulfones is often studied using mass spectrometry. Under electron impact ionization, alkyl sulfones can undergo complex fragmentation pathways. A common fragmentation process involves the cleavage of the C-S bond, leading to the formation of ions corresponding to the alkyl and propylsulfonyl fragments. Rearrangements can also occur in the gas phase, such as the migration of an alkyl or aryl group from the sulfur to an oxygen atom, forming a sulfinate ester-like radical cation, which then undergoes further fragmentation.
For this compound, characteristic fragmentation patterns would be expected to include the loss of the propyl group, the chlorobutyl group, and potentially the elimination of SO₂. The presence of the chlorine atom would also lead to characteristic isotopic patterns for chlorine-containing fragments.
Theoretical Elucidation of Reaction Coordinates and Transition States
While specific computational studies on this compound are not widely published, theoretical methods are a powerful tool for understanding the mechanisms of sulfone reactions in general. Density functional theory (DFT) and other quantum chemistry methods are used to model reaction pathways, calculate activation energies, and visualize the structures of transition states.
For instance, computational studies on the reductive desulfonylation of alkyl sulfones could elucidate the energetics of the single-electron transfer and the subsequent fragmentation of the radical anion. researchgate.net Such studies can help to predict the regioselectivity of the C-S bond cleavage and the stability of the resulting radical intermediates.
In the context of potential rearrangement reactions, theoretical calculations could be employed to determine the activation barrier for the intramolecular cyclization of the α-sulfonyl carbanion to form the cyclic sulfone. This would involve locating the transition state for the nucleophilic attack of the carbanion on the carbon bearing the chlorine atom and comparing its energy to that of competing reaction pathways.
The following table outlines the types of computational data that could be generated to understand the reactivity of this compound:
| Reaction | Computational Data | Insights Gained |
| Reductive Desulfonylation | Gibbs free energies of electron transfer and fragmentation; bond dissociation energies of the radical anion. researchgate.net | Prediction of the most likely bond to break and the overall feasibility of the reaction. |
| Intramolecular Cyclization | Activation energy barrier for the SN2 reaction; geometry of the transition state. | Assessment of the likelihood of cyclization versus other reactions. |
This table provides examples of how theoretical chemistry can be applied to study the reaction mechanisms of this compound.
Derivatization Strategies and Synthetic Utility in Material Science Precursors
Conversion to Other Halogenated or Sulfone-Containing Compounds
The reactivity of 1-Chloro-4-(propylsulfonyl)butane allows for targeted modifications at both the chloro and sulfonyl ends of the molecule, enabling the synthesis of a diverse range of derivatives.
The primary mode of derivatization for this compound involves the nucleophilic substitution of the terminal chloro group. This classic reaction pathway opens the door to a wide array of functional groups being introduced onto the butyl chain. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the principles of nucleophilic substitution on alkyl halides are well-established.
Potential nucleophiles for these reactions could include:
Azides: To introduce an azido (B1232118) group, which can then be used in "click" chemistry or be reduced to a primary amine.
Cyanides: To form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxides and Phenoxides: To generate ether linkages, potentially leading to the formation of precursors for polyether sulfones.
Thiolates: To create thioether linkages, introducing another sulfur-containing functionality into the molecule.
Amines: To produce secondary or tertiary amines, or quaternary ammonium (B1175870) salts, which can have applications as phase-transfer catalysts or ionic liquids.
The table below illustrates potential substitution reactions.
| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Product |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for amines, triazoles (via click chemistry) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for carboxylic acids, amines |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Intermediate for further functionalization |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) | Monomer precursor |
| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-SPh) | Building block for sulfur-containing polymers |
Modifications of the propyl chain and the sulfone group are generally more challenging than substitution of the chloro group due to the high stability of C-C and C-S bonds in the sulfone moiety. However, modern synthetic methods offer potential pathways.
The sulfonyl group is strongly electron-withdrawing, which can activate the α-protons (adjacent to the sulfonyl group) for deprotonation by a strong base. researchgate.net This could theoretically allow for alkylation or other functionalization at the carbon adjacent to the sulfonyl group, though this is less common for simple alkyl sulfones compared to those with additional activating groups.
Reductive desulfonylation, a reaction that cleaves the carbon-sulfur bond, is another possibility, although it would remove the defining sulfone feature of the molecule. mdpi.com More advanced strategies, such as nickel-catalyzed radical cross-coupling reactions, have been developed to use sulfones as activators for alkyl coupling partners, suggesting that under specific catalytic conditions, the propylsulfonyl group could participate in C-C bond-forming reactions. nih.gov
Role as a Key Intermediate in the Synthesis of Specialty Chemicals
The dual functionality of this compound makes it a candidate as a building block for more complex molecules, particularly in the realm of polymer chemistry and ligand synthesis.
The synthesis of poly(ether sulfone)s (PES) often involves the nucleophilic aromatic substitution reaction between a dihalide and a bisphenol. While this compound is an aliphatic halide, it could theoretically be used to synthesize AB-type monomers. For instance, it could react with a phenoxide to create a monomer with a terminal hydroxyl group, which could then undergo self-polycondensation. researchgate.net
Furthermore, sulfonated poly(arylene ether sulfone)s (SPAES) are important materials for proton exchange membranes in fuel cells. mdpi.com The synthesis of these polymers often involves the polymerization of sulfonated monomers. While the propylsulfonyl group in this compound is not a sulfonic acid group, the fundamental principle of incorporating a sulfone-containing aliphatic chain into a polymer backbone is demonstrated in the synthesis of SPAES with hexyl aliphatic chains. mdpi.com In such cases, a dihydroxy monomer containing an aliphatic chain is polymerized with a sulfonated and a non-sulfonated fluoro-monomer.
The chloro-functionality also suggests its potential use as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP), after appropriate conversion to a more suitable initiating species.
The defined geometry and electronic properties of the sulfonyl group make it an interesting component in the design of ligands for coordination chemistry. The electron-withdrawing nature of the sulfone can influence the electron density of adjacent or conjugated systems. While specific examples utilizing this compound for ligand synthesis are not readily found, its structure lends itself to the creation of bidentate or multidentate ligands.
For example, substitution of the chloro group with a coordinating functionality (e.g., a pyridine (B92270) or a phosphine) would result in a ligand with a flexible butyl spacer and a sulfone group that could influence the electronic properties of the metal center through space or by participating in secondary coordination spheres. The synthesis of such ligands would likely follow standard nucleophilic substitution pathways.
Exploratory Applications in Advanced Materials Science
The incorporation of sulfone groups into polymers is known to enhance their thermal and mechanical stability. nih.gov Aromatic poly(ether sulfone)s are high-performance engineering plastics. researchgate.net While this compound is an aliphatic sulfone, its use as a comonomer or an additive could potentially impart desirable properties to other polymer systems.
The modification of polysulfones through reactions like metalation has been explored to introduce new functionalities. scispace.com Similarly, the synthesis of novel sulfonated polymers containing unique structural moieties has been shown to yield materials with improved properties for applications like fuel cell membranes. nih.gov These examples highlight the ongoing interest in developing new sulfone-containing materials.
The field of radical cross-coupling with sulfones is also an emerging area, enabling the formation of complex C(sp³)-rich architectures. nih.gov The use of sulfone-containing building blocks in such reactions could lead to the development of novel materials with tailored properties.
Computational and Theoretical Chemistry Studies of 1 Chloro 4 Propylsulfonyl Butane
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional nature of a molecule and its dynamic behavior. For a flexible molecule like 1-Chloro-4-(propylsulfonyl)butane, these calculations are crucial for identifying the most stable arrangements of its atoms.
The structure of this compound is characterized by several single bonds (C-C, C-S), each capable of rotation. This leads to a multitude of possible spatial arrangements, known as conformations. The study of the energy associated with these different arrangements is called conformational analysis. pressbooks.pub Computational methods, such as geometry optimization, are employed to find the conformers that exist at energy minima on the potential energy surface.
The process begins with defining an initial molecular geometry, which is then iteratively adjusted by the software to minimize the total electronic energy of the molecule. This leads to the identification of stable conformers. For the butyl chain in this compound, rotations around the C-C bonds lead to conformers analogous to those of butane (B89635), primarily the lower-energy anti and higher-energy gauche arrangements. pressbooks.pub In an anti-conformation, the largest substituent groups are positioned 180° apart, minimizing steric hindrance, whereas in a gauche conformation, they are 60° apart. pressbooks.pub
The presence of the bulky propylsulfonyl group and the electronegative chlorine atom introduces additional complexity. The final preferred conformation will be a balance between minimizing steric repulsion between these groups and optimizing stabilizing hyperconjugative interactions, such as the interaction between a C-H bonding orbital (σ) and an adjacent C-Cl antibonding orbital (σ*). ic.ac.uk
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative energy differences based on general principles of conformational analysis. Actual values would require specific DFT calculations.
| Conformer Description (Rotation around C2-C3 of the butyl chain) | Dihedral Angle (Cl-C1-C2-...-SO2R) | Expected Relative Energy (kcal/mol) | Primary Contributing Factors |
|---|---|---|---|
| Anti | 180° | 0 (Global Minimum) | Minimal steric hindrance between the chloro and propylsulfonyl groups. |
| Gauche | 60° | ~0.9 - 1.5 | Increased steric interaction between the chloro and propylsulfonyl groups. |
| Eclipsed (H/H) | 120° | ~3.0 - 4.0 | Torsional strain from eclipsing hydrogen atoms. |
| Fully Eclipsed (Cl/SO2R) | 0° | > 5.0 | Severe steric and torsional strain. |
Following a successful geometry optimization to a stable conformer, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. masjaps.com These theoretical spectra can be correlated with experimental results to confirm the structure and understand its vibrational modes. nih.gov
The predicted vibrational frequencies correspond to specific motions of the atoms, such as stretching, bending, and twisting of chemical bonds. For this compound, characteristic frequencies associated with its functional groups are expected. The sulfonyl group (SO₂) is known to have strong, characteristic symmetric and asymmetric stretching vibrations. cdnsciencepub.com The carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds also have distinct vibrational frequencies, though they are generally weaker and appear in the fingerprint region of the spectrum. researchgate.net
It is a standard practice in computational chemistry to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical method and for the fact that calculations are typically performed on isolated molecules in the gas phase. This scaling improves the agreement between theoretical and experimental spectra. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on typical frequency ranges from computational studies of analogous organosulfur and organohalogen compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1120 - 1160 | Strong |
| C-S (Sulfone) | Stretching | 650 - 750 | Weak to Medium |
| C-Cl (Chloroalkane) | Stretching | 600 - 800 | Medium |
Electronic Structure and Bonding Analysis
The analysis of the electronic structure provides a deeper understanding of the bonding within the molecule and its inherent reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.orgmdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the highly electronegative sulfonyl oxygen atoms and the chlorine atom. The LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-Cl bond, given its polarity and the relative weakness of the bond compared to C-C or C-H bonds.
The electron density distribution, another property derived from quantum calculations, would show a high concentration of electrons around the electronegative oxygen and chlorine atoms, reflecting their electron-withdrawing nature. The alkyl portions of the molecule would exhibit a more diffuse and lower electron density.
Table 3: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Expected Primary Location | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Lone pairs on Sulfonyl Oxygen atoms and Chlorine atom | Site of electron donation (nucleophilic character) |
| LUMO (Lowest Unoccupied Molecular Orbital) | Antibonding σ* orbital of the C-Cl bond | Site of electron acceptance (electrophilic character) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP plots different values of electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate charge. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. byu.edu
In this compound, the MEP would clearly show significant negative potential localized around the two oxygen atoms of the sulfonyl group and, to a lesser extent, the chlorine atom. These areas represent the most nucleophilic sites on the molecule. Conversely, the hydrogen atoms of the alkyl chains, and particularly the carbon atom bonded to the chlorine, would exhibit positive electrostatic potential, marking them as electrophilic sites.
Table 4: Predicted Molecular Electrostatic Potential (MEP) Features
| Molecular Region | Predicted Electrostatic Potential | Implication for Intermolecular Interactions |
|---|---|---|
| Sulfonyl Oxygen Atoms | Strongly Negative (Red) | Primary site for hydrogen bond acceptance; attack by electrophiles. |
| Chlorine Atom | Negative (Yellow/Orange) | Site for halogen bonding or attack by strong electrophiles. |
| Carbon atom bonded to Chlorine (C1) | Slightly Positive (Green/Blue) | Primary site for nucleophilic attack. |
| Alkyl Chain Hydrogens | Positive (Blue) | Weak hydrogen bond donation. |
Prediction of Reactivity and Reaction Pathways
By integrating the findings from structural and electronic analyses, computational chemistry allows for the prediction of the molecule's chemical behavior. nih.govnih.gov The electronic properties of this compound suggest several key reactive pathways.
The most evident site of reactivity is the carbon-chlorine bond. The polarity of this bond and the localization of the LUMO on the C-Cl σ* orbital indicate that the C1 carbon is highly electrophilic. It is therefore predicted to be susceptible to nucleophilic substitution (Sₙ2) reactions, where a nucleophile would attack the carbon atom and displace the chloride ion.
Computational methods can also be used to model entire reaction pathways, including the calculation of transition state energies to determine activation barriers. nih.gov While no such specific studies exist for this compound, a theoretical investigation would likely focus on its reaction with various nucleophiles at the C1 position and its potential for elimination reactions under basic conditions. The generation of radicals from alkylsulfones under certain reductive conditions has also been explored computationally for other systems, suggesting another possible, though less common, reaction pathway. rsc.org
Transition State Characterization and Activation Energies
The reactivity of this compound is expected to be dominated by nucleophilic substitution at the carbon atom bonded to the chlorine atom. The most probable mechanism for a primary alkyl halide like this is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous breaking of the carbon-chlorine bond and the formation of a new bond with the nucleophile.
The transition state of an SN2 reaction is a highly energetic, unstable arrangement where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in characterizing the geometry and energy of this transition state.
For a representative SN2 reaction involving a simple haloalkane, such as the reaction of chloromethane (B1201357) with a chloride ion, DFT calculations have been performed. sciforum.netmdpi.comresearchgate.netconicet.gov.ar These studies provide insight into the energetics of the reaction.
Table 1: Representative Activation Energies for SN2 Reactions of Simple Haloalkanes
| Reactants | Nucleophile | Solvent | Activation Energy (kcal/mol) | Computational Method |
| CH₃Cl | Cl⁻ | Gas Phase | 13.9 | DFT/B3LYP |
| CH₃Cl | Cl⁻ | Acetonitrile | 17.3 | DFT/B3LYP with PCM |
| CH₃Cl | Br⁻ | Gas Phase | 12.1 | DFT/B3LYP |
| CH₃Cl | Br⁻ | Acetonitrile | 14.3 | DFT/B3LYP with PCM |
Note: The data in this table is for the S_N2 reaction of methyl chloride and is used here as an illustrative example for a primary alkyl halide. PCM refers to the Polarizable Continuum Model for solvation.
The presence of the propylsulfonyl group in this compound is expected to have a minimal steric effect on the SN2 transition state, as it is located at the other end of the four-carbon chain. However, its strong electron-withdrawing nature could have a modest electronic effect, potentially slightly increasing the electrophilicity of the carbon atom attached to the chlorine, which might lead to a minor change in the activation energy compared to 1-chlorobutane (B31608).
Reaction Energetics and Thermodynamic Feasibility
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both the enthalpy change (ΔH) and the entropy change (ΔS). A negative ΔG indicates a spontaneous reaction. Computational chemistry provides tools to calculate these thermodynamic parameters for a given reaction.
For the nucleophilic substitution of this compound, the reaction energetics will depend on the specific nucleophile and solvent used. Drawing an analogy from studies on the sulfonation of alkylbenzenes, the formation of sulfones is generally a thermodynamically favorable process. sapub.org
Table 2: Representative Thermodynamic Data for a Sulfonation Reaction
| Reaction | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Alkylbenzene + SO₃ → Alkylbenzene Sulfonic Acid | -185 to -235 | - | - |
Note: This data is for the sulfonation of alkylbenzenes and is provided to illustrate the general thermodynamic favorability of forming sulfur-containing compounds.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. pku.edu.cn By simulating the motions of atoms and molecules over time, MD can provide insights into the structure, dynamics, and intermolecular interactions of substances in the condensed phase.
Propyl chain: This nonpolar alkyl group primarily engages in van der Waals (dispersion) forces.
Chloro group: The electronegative chlorine atom creates a dipole moment, leading to dipole-dipole interactions.
Sulfonyl group (SO₂): The highly polar sulfonyl group, with its partial positive charge on the sulfur and partial negative charges on the oxygens, is a strong contributor to dipole-dipole interactions and can also act as a hydrogen bond acceptor.
MD simulations on related sulfone-containing systems have been performed to understand their behavior in solution. nih.govresearchgate.net These studies highlight the significant role of the sulfonyl group in dictating the intermolecular interactions.
Table 3: Representative Intermolecular Interaction Energies
| Interaction Type | Molecule 1 | Molecule 2 | Interaction Energy (kJ/mol) |
| Dipole-Dipole | Sulfone | Sulfone | 15 - 25 |
| Van der Waals | Alkyl chain | Alkyl chain | 5 - 15 |
| Dipole-Dipole | C-Cl | C-Cl | 2 - 8 |
Note: These are estimated ranges of interaction energies for the functional groups found in this compound, based on general principles and data from analogous systems. The actual values will depend on the specific orientation and distance between the interacting molecules.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 1-Chloro-4-(propylsulfonyl)butane from synthesis reaction mixtures, starting materials, by-products, or environmental matrices. The choice of technique depends on the compound's volatility and the complexity of the sample.
High-Resolution Gas Chromatography (GC)
High-Resolution Gas Chromatography, employing narrow-bore capillary columns, is a primary technique for the analysis of semi-volatile compounds like this compound. The polarity of the sulfonyl group and the presence of the chloroalkane chain dictate the selection of an appropriate stationary phase to achieve optimal separation and peak shape. A mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane, would be suitable for retaining and resolving this compound from non-polar or very polar impurities.
Key parameters for a typical HR-GC method would involve:
Injector: A split/splitless injector operated at a high temperature (e.g., 250°C) to ensure complete volatilization without thermal degradation.
Column: A capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) provides the necessary theoretical plates for high-resolution separation.
Carrier Gas: Helium or hydrogen is used as the carrier gas with a constant flow rate to ensure reproducible retention times.
Oven Program: A temperature gradient is essential for eluting the target analyte with good peak symmetry and for separating it from other components with different boiling points.
Detector: A mass spectrometer (MS) detector is ideal for positive identification, while an Electron Capture Detector (ECD) would offer high sensitivity due to the presence of the chlorine atom.
| Parameter | Condition | Rationale |
| Column Phase | 5% Phenyl Polysiloxane | Mid-polarity phase suitable for the sulfonyl and chloro groups. |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution separation. |
| Injector Temp. | 250°C | Ensures efficient vaporization of the analyte. |
| Oven Program | 80°C (1 min hold), ramp 10°C/min to 280°C | Separates analytes based on boiling point differences. |
| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | MS for structural confirmation, ECD for sensitive quantification. |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
For highly complex samples where one-dimensional GC may not provide sufficient resolving power, comprehensive two-dimensional gas chromatography (GC×GC) is employed. nih.gov This technique uses two columns with different selectivity (e.g., a non-polar first dimension and a polar second dimension) connected by a modulator. nih.gov The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.
This approach would be invaluable for resolving this compound from isomeric impurities or co-eluting matrix components. The resulting two-dimensional chromatogram provides a structured map where compounds are separated based on two independent properties (e.g., boiling point and polarity), significantly enhancing peak capacity and separation power. nih.govnih.gov
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column Type | Non-polar (e.g., DB-1ms) | Polar (e.g., DB-WAX) |
| Dimensions | 30 m x 0.25 mm ID | 1.5 m x 0.1 mm ID |
| Modulation Period | 6 seconds | N/A |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |
Liquid Chromatography (LC) Applications
While GC is suitable, Liquid Chromatography (LC) offers a viable alternative, particularly for analyses where the compound is part of a non-volatile mixture or when derivatization is undesirable. Given the polarity of the sulfonyl group, a reversed-phase LC method would be the most common approach.
A typical LC system for the analysis of this compound would consist of:
Stationary Phase: A C18 or C8 silica-based column to retain the molecule via hydrophobic interactions with its alkyl chains.
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, would be used to elute the compound from the column.
Detector: A UV detector may have limited utility if the molecule lacks a strong chromophore. Therefore, coupling the LC system to a mass spectrometer (LC-MS) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more effective for detection and quantification.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase separation. |
| Mobile Phase A | Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for elution. |
| Gradient | 50% B to 95% B over 15 minutes | Ensures elution of the analyte with good peak shape. |
| Detector | Mass Spectrometer (MS) or ELSD | Provides universal detection and structural information. |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for the structural characterization of this compound. It provides information on the molecular weight, elemental formula, and fragmentation patterns, which together allow for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS accurately measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₇H₁₅ClO₂S), HRMS can easily distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental formula.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2). docbrown.infodocbrown.info HRMS can resolve these isotopic peaks, providing further confidence in the assigned chemical formula.
| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |
| C₇H₁₅³⁵ClO₂S | ¹²C₇¹H₁₅³⁵Cl¹⁶O₂³²S | 198.0429 |
| C₇H₁₅³⁷ClO₂S | ¹²C₇¹H₁₅³⁷Cl¹⁶O₂³²S | 200.0399 |
| C₇H₁₅³⁵ClO₂³⁴S | ¹²C₇¹H₁₅³⁵Cl¹⁶O₂³⁴S | 200.0385 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.
The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would likely include:
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a [M-Cl]⁺ ion.
Cleavage of the Propyl Group: Loss of the propyl radical (•C₃H₇) from the sulfonyl group.
Alpha-Cleavage: Fission of the C-S bond, leading to characteristic sulfonyl-containing fragments.
Alkyl Chain Fragmentation: Cleavage along the butane (B89635) chain, leading to smaller carbocation fragments. docbrown.info
Analysis of these fragmentation pathways allows for the precise determination of the locations of the chloro and propylsulfonyl functional groups on the butane backbone.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 198.04 | 163.08 | 35 (Cl) | Loss of chlorine radical |
| 198.04 | 155.00 | 43 (C₃H₇) | Loss of propyl radical from sulfonyl group |
| 198.04 | 105.07 | 93 (C₄H₈Cl) | Cleavage of C-S bond with charge retention on sulfonyl |
| 198.04 | 91.02 | 107 (C₃H₇SO₂) | Cleavage of C-S bond with charge retention on chlorobutyl chain |
Advanced Spectroscopic Methods for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each non-equivalent proton environment. The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms, with protons closer to the chlorine atom and the sulfonyl group expected to appear further downfield.
-CH₂-Cl Protons: These protons would appear as a triplet at approximately 3.5-3.6 ppm due to coupling with the adjacent CH₂ group. docbrown.info
-CH₂-SO₂- Protons: The protons on the carbon directly attached to the sulfonyl group would also be shifted downfield, likely appearing as a triplet around 3.1-3.3 ppm.
Propyl Group Protons: The protons of the propyl group would exhibit characteristic shifts and splitting patterns: a triplet for the terminal methyl (CH₃) group around 1.0 ppm, a sextet for the adjacent methylene (CH₂) group around 1.7-1.8 ppm, and a triplet for the methylene group attached to the sulfonyl group around 3.0-3.2 ppm. docbrown.info
Butyl Chain Protons: The two central methylene groups of the butane chain would appear as multiplets in the 1.9-2.2 ppm region.
The integration of these signals would correspond to the number of protons in each environment, confirming the 2:2:2:2:2:3 ratio for the different methylene and methyl groups.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a separate signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the neighboring electronegative atoms.
C-Cl Carbon: The carbon bonded to the chlorine atom would be found in the range of 44-46 ppm. docbrown.info
C-SO₂- Carbons: The carbons directly bonded to the sulfonyl group would appear downfield, typically in the 50-60 ppm range.
Other Aliphatic Carbons: The remaining methylene carbons of the butane and propane chains would resonate between 13-30 ppm. docbrown.info
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of the molecule.
COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically on adjacent carbons), allowing for the unambiguous assignment of the entire proton spin system from one end of the molecule to the other. libretexts.org
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal. researchgate.net
Interactive Table: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, predicted) |
| Cl-C H₂- | 3.5 - 3.6 | Triplet (t) | 44 - 46 |
| Cl-CH₂-C H₂- | 1.9 - 2.1 | Multiplet (m) | 28 - 30 |
| -SO₂-CH₂-CH₂-C H₂- | 2.0 - 2.2 | Multiplet (m) | 21 - 23 |
| -SO₂-C H₂-CH₂-CH₂-Cl | 3.1 - 3.3 | Triplet (t) | 51 - 53 |
| SO₂-C H₂-CH₂-CH₃ | 3.0 - 3.2 | Triplet (t) | 55 - 57 |
| SO₂-CH₂-C H₂-CH₃ | 1.7 - 1.8 | Sextet (sxt) | 16 - 18 |
| SO₂-CH₂-CH₂-C H₃ | 0.9 - 1.1 | Triplet (t) | 12 - 14 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent features in the IR and Raman spectra would be:
Sulfonyl (SO₂) Group Vibrations: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. acs.org The asymmetric stretching (νas(SO₂)) band typically appears in the range of 1300-1350 cm⁻¹, and the symmetric stretching (νs(SO₂)) band is found between 1120-1160 cm⁻¹. researchgate.net These bands are also observable in the Raman spectrum.
C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the propyl and butyl chains would be observed in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info C-H bending (scissoring and rocking) vibrations would appear in the 1300-1500 cm⁻¹ range. docbrown.info
C-Cl Stretching: The carbon-chlorine stretching vibration (ν(C-Cl)) is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, typically between 600-800 cm⁻¹. docbrown.infodocbrown.info
C-S Stretching: The carbon-sulfur stretch is generally a weaker absorption and appears in the 600-800 cm⁻¹ range, often overlapping with the C-Cl stretch.
While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. Therefore, symmetric vibrations, like the SO₂ symmetric stretch, often produce a strong signal in the Raman spectrum. uci.edu By analyzing the combination of IR and Raman spectra, a comprehensive profile of the functional groups can be obtained, confirming the presence of the sulfonyl and chloroalkane moieties. Furthermore, detailed analysis of the fingerprint region (below 1500 cm⁻¹) can sometimes provide information on the conformational isomers of the molecule. uci.edu
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| C-H (Alkyl) | Bending | 1300 - 1500 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1120 - 1160 | Strong |
| C-Cl (Chloroalkane) | Stretching | 600 - 800 | Medium-Strong |
| C-S | Stretching | 600 - 800 | Weak-Medium |
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should this compound be a crystalline solid at a suitable temperature, or if a crystalline derivative can be prepared, single-crystal X-ray diffraction analysis would provide an unambiguous structural determination.
The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The diffraction pattern produced by the electrons of the atoms in the crystal is collected and analyzed. This analysis yields a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.
This method would confirm the molecular connectivity and provide exact data on:
Bond Lengths: The precise distances between bonded atoms (e.g., C-S, S=O, C-Cl, C-C, C-H).
Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.
Torsion Angles: The dihedral angles that describe the conformation of the propyl and butyl chains.
Stereochemistry: The absolute configuration of the molecule if it were chiral (which this compound is not).
Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing information about forces such as van der Waals interactions.
While powerful, the primary prerequisite for this technique is the ability to grow a high-quality single crystal, which can be a significant challenge for many organic compounds, particularly oils or low-melting solids.
Quantitative Analytical Techniques for Process Monitoring and Yield Determination
Effective monitoring of the synthesis of this compound is essential for process optimization, quality control, and accurate yield determination. The synthesis of sulfones is commonly achieved through the oxidation of the corresponding sulfide, in this case, 1-Chloro-4-(propylthio)butane. nih.govorganic-chemistry.org Several quantitative analytical techniques can be employed to monitor the progress of this reaction.
Gas Chromatography (GC): Equipped with a suitable detector like a Flame Ionization Detector (FID), GC is an excellent method for quantitative analysis. By preparing standard solutions of known concentrations for the starting sulfide, the intermediate sulfoxide (B87167), and the final sulfone product, a calibration curve can be generated. Aliquots can be taken from the reaction mixture at various time points, and after appropriate workup and dilution, they can be injected into the GC. The area of the peaks corresponding to the reactant and product can be used to determine their respective concentrations, allowing the reaction progress to be tracked and the final yield to be calculated accurately.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is a preferred quantitative method. A reversed-phase column could be used with a suitable mobile phase (e.g., acetonitrile/water mixture) and a UV detector (if the compounds have a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD). Similar to GC, calibration curves would be established using standards to quantify the consumption of the starting material and the formation of the this compound product.
Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique that does not require identical response factors for different compounds. By adding a known amount of an internal standard (a compound with a known concentration and a signal that does not overlap with the analyte signals) to a precisely weighed sample from the reaction mixture, the concentration of reactants and products can be determined by comparing the integrals of their respective signals to the integral of the standard's signal. This provides a direct measure of the molar quantities and can be used for both process monitoring and final yield calculation.
These techniques are crucial in a manufacturing setting to ensure consistent product quality and to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry for maximum yield and purity. unipd.it
Environmental Transformation and Degradation Pathways Excluding Ecological Risk/toxicity
Abiotic Transformation Processes
Comprehensive studies detailing the abiotic transformation of 1-Chloro-4-(propylsulfonyl)butane are not currently present in the scientific literature. Therefore, specific details regarding its hydrolysis, photolytic degradation, and chemical oxidation and reduction pathways cannot be provided at this time.
No specific data on the hydrolysis of this compound, including its rate and the resulting degradation products, is available.
There is no available research on the photolytic degradation of this compound, which would describe how the compound is broken down by sunlight.
Information regarding the chemical oxidation and reduction pathways of this compound in the environment is not documented in scientific literature.
Biotic Transformation Mechanisms
Specific studies on the microbial degradation of this compound in various environmental matrices have not been published. Consequently, a detailed account of its biotic transformation is not possible.
There is no specific research identifying microorganisms capable of degrading this compound or the pathways involved in its breakdown in soil, water, or sludge.
While desulfonylation and dehalogenation are known microbial degradation strategies for some organosulfur and halogenated compounds, no studies have specifically investigated these processes for this compound.
Formation of Stable Transformation Products
One of the primary metabolic pathways for busulfan involves conjugation with glutathione, a process that can occur spontaneously or be catalyzed by glutathione S-transferases. This is followed by further metabolism through the mercapturic acid pathway, leading to the formation of a cysteine conjugate. This conjugate can then undergo enzymatic elimination to produce tetrahydrothiophene (THT), which can be further oxidized to sulfolane and 3-hydroxysulfolane. pharmgkb.org Hydrolysis of busulfan in aqueous solutions can also lead to the formation of tetrahydrofuran and methanesulfonic acid. nih.gov
Given the structural similarities, it is plausible that this compound could undergo analogous transformations. The propylsulfonyl group may be a target for enzymatic attack, potentially leading to cleavage of the carbon-sulfur bond and the formation of propylsulfonic acid and a chlorinated butane (B89635) derivative. Subsequent degradation of the chlorinated butane portion could follow pathways observed for other chlorinated alkanes, which often involve dechlorination. researchgate.netresearchgate.net
Abiotic degradation of chlorinated alkanes can proceed through reductive elimination, hydrogenolysis, and dehydrohalogenation. researchgate.net These processes can lead to the formation of less chlorinated and potentially more mobile compounds. For instance, the abiotic degradation of chlorinated ethenes in the presence of iron sulfides can produce acetylene as a major byproduct. nih.gov
The following table summarizes potential stable transformation products of this compound based on the degradation of analogous compounds.
| Potential Transformation Product | Inferred Formation Pathway | Analogous Compound |
| Tetrahydrothiophene (THT) | Intramolecular cyclization following cleavage of the propylsulfonyl group | Busulfan pharmgkb.org |
| Sulfolane | Oxidation of Tetrahydrothiophene | Busulfan pharmgkb.org |
| Propylsulfonic Acid | Cleavage of the C-S bond | General organosulfur compound metabolism |
| 4-Chlorobutanol | Hydrolysis of the chloro group | General chloroalkane hydrolysis |
| Butane-1,4-diol | Complete dechlorination and hydroxylation | Busulfan hydrolysis nih.gov |
It is important to note that the actual stable transformation products of this compound in the environment will depend on the specific conditions, including the presence of microorganisms, pH, temperature, and the availability of reactants for abiotic processes.
Modeling of Environmental Fate and Persistence of Related Structures
Due to the limited experimental data on the environmental fate of this compound, modeling approaches are essential to predict its persistence and behavior. Multimedia environmental models and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for this purpose. nih.govwiley.com
The US Environmental Protection Agency's PBT (Persistence, Bioaccumulation, and Toxicity) Profiler is a tool that can be used to estimate the environmental persistence of chemicals. Studies on sulfur analogs of polychlorinated compounds have shown that they often fall into the same half-life class as their oxygen counterparts, indicating similar persistence. nih.gov
The persistence of organic compounds is governed by their susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. researchgate.net For aliphatic sulfones, biodegradation is often a key removal mechanism. The persistence of these compounds can be influenced by the length and branching of the alkyl chain.
The following table presents a summary of modeling approaches and their application to predicting the environmental fate of compounds structurally related to this compound.
| Modeling Approach | Key Parameters | Application to Related Structures | Predicted Outcome |
| Multimedia Mass Balance Models | Log Kow, Log Koa, Log Kaw, Half-lives in air, water, soil | Sulfur analogs of polychlorinated dibenzo-p-dioxins | Similar overall persistence to oxygen analogs, but generally less mobile. nih.gov |
| QSPR Models | Molecular descriptors | Prediction of partition coefficients for organosulfur compounds | Increased lipophilicity with sulfur substitution. nih.gov |
| PBT Profiler | Chemical structure | Estimation of environmental half-lives | Sulfur analogs often have similar persistence to oxygen analogs. nih.gov |
These modeling studies suggest that while this compound may exhibit persistence characteristics similar to other aliphatic sulfones, its environmental mobility will be influenced by the presence of both the chloro and propylsulfonyl functional groups. The chloro group may increase its susceptibility to certain degradation pathways, while the sulfonyl group will affect its partitioning behavior.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of sulfones has traditionally relied on methods that can be resource-intensive and generate significant waste. The development of green chemistry approaches for the synthesis of 1-Chloro-4-(propylsulfonyl)butane is a critical area for future research. Current synthetic methodologies for similar compounds often involve the oxidation of corresponding sulfides, which can be made more environmentally benign.
Future research could focus on the following green synthetic strategies:
Catalytic Oxidation: Investigating the use of heterogeneous catalysts for the oxidation of a precursor sulfide. Metal-free catalysts or catalysts based on abundant, non-toxic metals would be of particular interest. The use of green oxidants like hydrogen peroxide or even molecular oxygen would be a significant advancement.
Solvent Selection: Exploring the use of greener solvents such as water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds (VOCs).
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A multicomponent reaction, for instance, could potentially construct the molecule in a single, efficient step.
A comparative table of potential green synthesis methodologies is presented below.
| Method | Catalyst/Reagent | Solvent | Advantages |
| Catalytic Oxidation | Heterogeneous metal oxide | Water | Recyclable catalyst, benign solvent |
| Microwave-Assisted Synthesis | Phase-transfer catalyst | Minimal solvent | Rapid reaction times, energy efficient |
| Multicomponent Reaction | Organocatalyst | Bio-based solvent | High atom economy, reduced waste |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by the presence of the chloro and propylsulfonyl groups. While nucleophilic substitution at the carbon bearing the chlorine atom is an expected reaction, future research could uncover more nuanced and novel reactivity patterns, particularly through the use of advanced catalytic systems.
Key areas for exploration include:
Cross-Coupling Reactions: Developing catalytic methods to utilize the C-Cl bond in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This would significantly enhance the synthetic utility of the molecule.
C-H Functionalization: Investigating the possibility of catalytic C-H activation at various positions along the butane (B89635) chain to introduce new functional groups.
Reductive and Oxidative Transformations: Exploring catalytic methods for the selective reduction or further oxidation of the sulfonyl group to access a wider range of sulfur-containing compounds.
Polymerization: Investigating the potential of this compound as a monomer in the synthesis of novel sulfur-containing polymers with unique material properties.
Advanced Characterization of Intermediates and Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and designing new transformations. Future research should employ advanced analytical techniques to identify and characterize reactive intermediates in reactions involving this compound.
Potential research avenues include:
In-situ Spectroscopy: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and detect transient intermediates in real-time.
Mass Spectrometry: Employing advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), to identify and characterize reaction intermediates and byproducts.
Computational Chemistry: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states.
A hypothetical reaction and the techniques to study its mechanism are outlined in the table below.
| Reaction | Potential Intermediate | Characterization Technique |
| Nucleophilic Substitution | Pentacoordinate carbon species | In-situ NMR, ESI-MS |
| Catalytic Cross-Coupling | Organometallic complex | X-ray Crystallography (of stable analogues), DFT |
| Elimination Reaction | Carbocation | Low-temperature NMR |
Predictive Modeling of Chemical Behavior in Diverse Systems
Predictive modeling and computational chemistry are powerful tools for understanding and predicting the behavior of molecules in various environments. For this compound, these approaches can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.
Future research in this area could focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound or its derivatives show biological activity, QSAR models could be developed to predict the activity of new analogues and guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different solvents or at interfaces to understand its solvation properties and interactions with other molecules.
Prediction of Physicochemical Properties: Using computational methods to accurately predict properties such as solubility, boiling point, and spectroscopic signatures. Recent studies on similar molecules like dipropyl sulfone have shown that long-range corrected hybrid density functionals can accurately predict their properties. researchgate.net
Reactivity Prediction: Developing computational models to predict the reactivity of the compound with different reagents and under various conditions, which can help in designing new synthetic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-4-(propylsulfonyl)butane, and how can reaction conditions be controlled to minimize side products?
- Methodology : The compound’s synthesis likely involves sulfonylation of a chlorinated butane precursor. A two-step approach is common:
Chlorination : Introduce the chlorine substituent via reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under inert conditions (e.g., dichloromethane, 0–25°C) .
Sulfonylation : React with propylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl group. Monitor reaction progress via TLC or HPLC to optimize yield .
- Key Considerations : Temperature control (<50°C) prevents decomposition of the sulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Look for triplet signals (~δ 1.0–1.5 ppm) from the propyl group and multiplet splitting for the butane backbone .
- ¹³C NMR : Sulfonyl carbon appears at ~δ 55–60 ppm; chlorine-adjacent carbons show deshielding .
- IR Spectroscopy : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm the sulfonyl group .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights can be derived?
- Methodology :
- Kinetic Studies : Conduct reactions with nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO). Monitor via GC-MS to track intermediates.
- Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing group, accelerating SN2 reactions at the chlorine site. Activation energy can be calculated using Arrhenius plots .
Q. What is the phase behavior of this compound in solvent-bitumen systems, and how does it compare to other solvents like butane or pentane?
- Methodology :
- Phase Equilibrium Experiments : Use a PVT cell to measure vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) at 50–150°C and varying pressures (1–10 MPa) .
- Density/Viscosity Analysis : Compare with data for butane/bitumen systems (Table 5–3, Figure 5–13) .
- Key Findings : The sulfonyl group increases polarity, reducing miscibility with nonpolar bitumen fractions compared to alkanes like butane.
Safety and Handling
Q. What safety protocols are critical when handling this compound, particularly regarding dermal exposure and waste disposal?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
